Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
Description
Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a thiazolidinone-based compound characterized by a 4-oxothiazolidin-2-ylidene core substituted with a carbamoylmethyl group linked to a 2,3-dimethylphenyl moiety and an ethyl acetate side chain. Thiazolidinones are heterocyclic scaffolds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in its 2,3-dimethylphenyl substituent, which may enhance lipophilicity and influence binding interactions compared to simpler aromatic groups.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-7-5-6-11(2)12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNGQHWHEQOCRD-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Properties
- Molecular Weight : Approximately 365.44 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. This compound has shown promising results against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The thiazolidinone scaffold is recognized for its anticancer properties. A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 8 |
| A549 (lung cancer) | 12 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, it activates pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving treatment showed a significant reduction in infection markers compared to controls.
Case Study 2: Cancer Treatment
In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced tumor growth rates and enhanced apoptosis compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several thiazolidinone derivatives, differing primarily in substituents on the phenyl ring, ester groups, or core heterocycles. Key analogues include:
- Substituent Impact: 2,3-Dimethylphenyl vs. Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and metabolic stability .
Computational and Crystallographic Insights
- Docking Studies : Glide XP scoring () highlights the importance of hydrophobic enclosure in ligand-receptor binding, relevant to the dimethylphenyl group’s role.
- Crystallography : Tools like SHELXL () and WinGX () enable precise structural elucidation, critical for comparing bond lengths and angles with analogues (e.g., ).
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidin-4-one core is typically synthesized via cyclocondensation between thiourea derivatives and α-halocarbonyl compounds. A modified protocol from ACS Omega (2023) utilizes 2-(morpholinoimino)-3-phenylthiazolidin-4-one as the starting material, reacting with ethyl bromoacetate under basic conditions. Key parameters include:
- Reagent ratios : 2:1 molar ratio of thiourea to ethyl bromoacetate
- Catalysis : Anhydrous sodium acetate (10 equiv) in ethanol
- Reaction time : 6 hours under reflux
- Yield : 73% after purification by diethyl ether washing
This method's infrared spectroscopy (IR) data confirm ring formation through characteristic bands at 1720 cm⁻¹ (C=O stretch) and 1604 cm⁻¹ (C=N stretch).
Microwave-Assisted Cyclization
An alternative approach from Medicinal Chemistry (2016) employs microwave irradiation to accelerate the reaction between 2,3-dimethylphenyl isothiocyanate and ethyl glycinate hydrochloride. This method reduces reaction time from 48 hours to 8 minutes while improving yields to 82%. Comparative data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (min) | 2880 | 8 |
| Yield (%) | 30–70 | 64–82 |
| Purity (HPLC) | 85–92 | 95–98 |
The microwave protocol enhances atom economy by eliminating solvent-intensive purification steps.
Functionalization of the Thiazolidinone Core
Knoevenagel Condensation for Exocyclic Double Bond
The ethylidene acetate moiety is introduced via Knoevenagel condensation between 4-oxothiazolidinone and ethyl glyoxylate. A 2020 study in PMC details optimized conditions:
- Catalyst : Piperidine (10 mol%)
- Solvent : Anhydrous ethanol
- Temperature : 120°C reflux for 24 hours
- Yield : 68% after recrystallization
The reaction's Z-selectivity is confirmed by NOESY NMR correlations between the thiazolidinone C3-H and ethyl acetate protons.
Carbamoylmethyl Group Installation
The critical 2,3-dimethylphenylcarbamoyl methyl sidechain is appended through nucleophilic acyl substitution. Patent US5549974A describes a solid-phase method using:
- Immobilization : Wang resin-bound thiazolidinone
- Coupling : 2,3-dimethylphenyl isocyanate (1.5 equiv) in DMF
- Cleavage : TFA/DCM (1:9 v/v) for 2 hours
- Isolated yield : 58% with >95% purity
Alternative solution-phase approaches utilize HOBt/EDCI-mediated coupling, achieving 63% yield but requiring chromatographic purification.
Integrated Synthetic Protocols
One-Pot Tandem Synthesis
A 2025 PMC study demonstrates a convergent strategy combining:
- Thiazolidinone formation from L-cysteine and 2,3-dimethylbenzaldehyde
- In situ esterification with ethyl bromoacetate
- Carbamoylation using 2,3-dimethylphenyl isocyanate
Key advantages:
- Reaction time : 18 hours vs. 30+ hours for stepwise synthesis
- Overall yield : 49% vs. 38% for sequential methods
- Byproducts : Reduced from 12% to 4%
The tandem process is catalyzed by CoFe₂O₄@SiO₂/PrNH₂ nanoparticles, which enable three consecutive transformations without intermediate isolation.
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis:
- Ball milling : 400 rpm for 45 minutes
- Reagents :
- 4-oxothiazolidinone (1 equiv)
- Ethyl glyoxylate (1.2 equiv)
- 2,3-dimethylphenyl isocyanate (1.1 equiv)
- Yield : 54% with E-factor of 8.2 vs. 23.7 for conventional methods
This method eliminates volatile organic solvents while maintaining reaction efficiency.
Analytical Characterization
Spectroscopic Validation
Critical spectral data for the final compound:
Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Crystal system : Monoclinic, space group P2₁/c
- Dihedral angle : 87.3° between thiazolidinone and phenyl planes
- Hydrogen bonding : N-H···O=C (2.89 Å) stabilizes Z-configuration
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Stepwise solution | 38 | 92 | 32 | 1.00 |
| Microwave-assisted | 64 | 97 | 0.13 | 0.85 |
| Solid-phase | 58 | 95 | 24 | 1.20 |
| Tandem one-pot | 49 | 96 | 18 | 0.95 |
| Mechanochemical | 54 | 94 | 0.75 | 0.70 |
The mechanochemical approach offers the best cost-efficiency ratio, while microwave synthesis provides optimal yields for gram-scale production.
Q & A
Q. Table 1: Antifungal Activity of Selected Thiazolidinone Derivatives
Q. Table 2: Computational Binding Scores vs. Experimental IC₅₀
| Compound | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (μM) |
|---|---|---|
| Ethyl 2-(3-{...})acetate | -8.2 | 12.4 ± 1.2 |
| Analog with -CN substitution | -9.1 | 8.7 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
